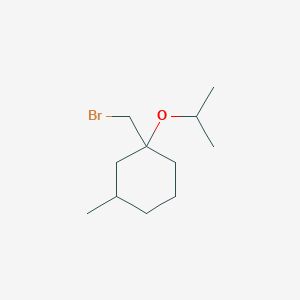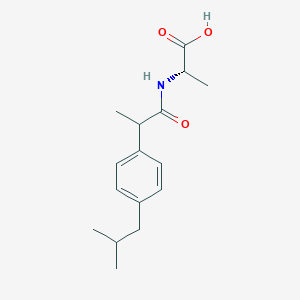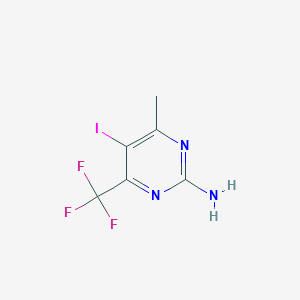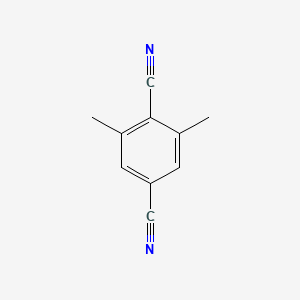
2,6-Dimethylterephthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylterephthalonitrile is an organic compound with the molecular formula C10H8N2 It is a derivative of terephthalonitrile, characterized by the presence of two methyl groups at the 2 and 6 positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dimethylterephthalonitrile can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with sodium cyanide, followed by oxidation. The reaction conditions typically include the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) cyanide.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic conversion of 2,6-dimethylbenzyl chloride using a continuous flow reactor. The process is optimized for high yield and purity, with careful control of temperature and pressure to ensure efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dimethylterephthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethylterephthalic acid.
Reduction: Reduction reactions can convert it to 2,6-dimethylbenzylamine.
Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) can facilitate nucleophilic substitution.
Major Products:
Oxidation: 2,6-Dimethylterephthalic acid.
Reduction: 2,6-Dimethylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dimethylterephthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Research into its potential biological activity is ongoing, particularly in the development of new pharmaceuticals.
Medicine: Its derivatives are being explored for their potential therapeutic properties.
Industry: It is used in the production of high-performance materials, including specialty plastics and resins.
Mecanismo De Acción
The mechanism of action of 2,6-dimethylterephthalonitrile depends on its specific application. In chemical reactions, it acts as a precursor or intermediate, participating in various transformations. Its molecular targets and pathways are primarily related to its functional groups, which can undergo oxidation, reduction, and substitution reactions.
Comparación Con Compuestos Similares
Terephthalonitrile: The parent compound, lacking the methyl groups.
2,6-Dimethylbenzyl chloride: A precursor in the synthesis of 2,6-dimethylterephthalonitrile.
2,6-Dimethylterephthalic acid: An oxidation product.
Uniqueness: this compound is unique due to the presence of methyl groups at the 2 and 6 positions, which influence its reactivity and properties. This structural modification can enhance its suitability for specific applications, such as in the synthesis of polymers with improved thermal stability and mechanical properties.
Propiedades
Número CAS |
95216-09-4 |
|---|---|
Fórmula molecular |
C10H8N2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2,6-dimethylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C10H8N2/c1-7-3-9(5-11)4-8(2)10(7)6-12/h3-4H,1-2H3 |
Clave InChI |
VODNMFZZKATZHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C#N)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


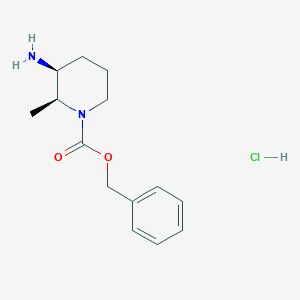

![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)
![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)
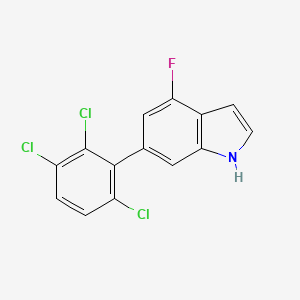


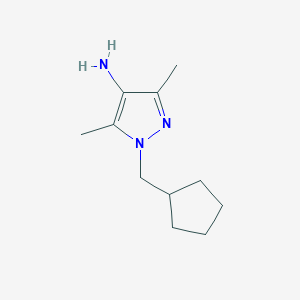
![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)
